Lithium ricinoleate
Overview
Description
Lithium ricinoleate is an organometallic compound derived from ricinoleic acid, a major component of castor oil. It is known for its unique properties and applications in various fields, including industrial chemistry, pharmaceuticals, and cosmetics. The compound is characterized by its ability to act as a catalyst and its solubility in water, making it a valuable reagent in numerous chemical processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: Lithium ricinoleate is typically synthesized through the reaction of ricinoleic acid with lithium hydroxide. The process involves the neutralization of ricinoleic acid with lithium hydroxide in an aqueous medium, resulting in the formation of this compound. The reaction is carried out under controlled temperature and pH conditions to ensure the complete conversion of the reactants .
Industrial Production Methods: In industrial settings, this compound is produced on a larger scale using similar methods. The process involves the use of high-purity ricinoleic acid and lithium hydroxide, with the reaction being conducted in large reactors. The product is then purified through filtration and drying processes to obtain the final compound in its desired form .
Chemical Reactions Analysis
Types of Reactions: Lithium ricinoleate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form lithium salts of oxidized ricinoleic acid derivatives.
Reduction: this compound can be reduced to form lithium salts of reduced ricinoleic acid derivatives.
Substitution: The compound can participate in substitution reactions, where the lithium ion is replaced by other cations.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate. The reactions are typically carried out under acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used, with the reactions being conducted under controlled temperature and pressure.
Major Products Formed:
Oxidation: Lithium salts of oxidized ricinoleic acid derivatives.
Reduction: Lithium salts of reduced ricinoleic acid derivatives.
Substitution: Salts of ricinoleic acid with different cations.
Scientific Research Applications
Lithium ricinoleate has a wide range of applications in scientific research, including:
Chemistry: It is used as a catalyst in various chemical reactions, including polymerization and transesterification processes.
Biology: The compound is studied for its potential antimicrobial and antifungal properties, making it a candidate for use in pharmaceuticals and cosmetics.
Medicine: Research is being conducted on its potential use in drug delivery systems and as a therapeutic agent for certain medical conditions.
Industry: this compound is used in the production of biodegradable lubricants, hydraulic fluids, and engineering plastics
Mechanism of Action
The mechanism by which lithium ricinoleate exerts its effects involves several molecular targets and pathways:
Catalytic Activity: The compound acts as a catalyst by facilitating the formation and breaking of chemical bonds in various reactions.
Antimicrobial Action: this compound disrupts the cell membranes of microorganisms, leading to their death. This action is attributed to the presence of hydroxyl and carboxyl groups in the ricinoleic acid moiety.
Therapeutic Effects: The compound interacts with specific molecular targets in the body, modulating various biochemical pathways to exert its therapeutic effects
Comparison with Similar Compounds
- Sodium ricinoleate
- Potassium ricinoleate
- Calcium ricinoleate
Comparison: Lithium ricinoleate is unique due to its specific catalytic properties and solubility in water. Compared to sodium and potassium ricinoleate, this compound exhibits higher catalytic efficiency and stability under various reaction conditions. Additionally, its antimicrobial properties are more pronounced, making it a preferred choice in pharmaceutical and cosmetic applications .
Properties
IUPAC Name |
lithium;(Z,12R)-12-hydroxyoctadec-9-enoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H34O3.Li/c1-2-3-4-11-14-17(19)15-12-9-7-5-6-8-10-13-16-18(20)21;/h9,12,17,19H,2-8,10-11,13-16H2,1H3,(H,20,21);/q;+1/p-1/b12-9-;/t17-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWZUWNMEIDBHOF-DPMBMXLASA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].CCCCCCC(CC=CCCCCCCCC(=O)[O-])O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[Li+].CCCCCC[C@H](C/C=C\CCCCCCCC(=O)[O-])O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H33LiO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15467-06-8 | |
Record name | Lithium ricinoleate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015467068 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 9-Octadecenoic acid, 12-hydroxy-, lithium salt (1:1), (9Z,12R)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Lithium ricinoleate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.877 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | LITHIUM RICINOLEATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U91620A33S | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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